5-(Chloromethyl)isoxazole
Overview
Description
5-(Chloromethyl)isoxazole is a chemical compound with the molecular formula C4H4ClNO . It is commonly used in laboratory experiments and scientific research. It is a functionalized heterocyclic compound with a five-membered ring containing both oxygen and nitrogen atoms.
Synthesis Analysis
A one-pot synthesis of 3-substituted 5-chloromethylisoxazoles from available starting aldoximes and 2,3-dichloro-1-propene has been proposed . This synthesis is effective for oximes of both aromatic and aliphatic aldehydes . The method is based on the reaction of hydroxylamine with α,β-unsaturated γ-chloro ketones containing a chlorine atom .Molecular Structure Analysis
The molecular weight of 5-(Chloromethyl)isoxazole is 117.53 . The InChI code is 1S/C4H4ClNO/c5-3-4-1-2-6-7-4/h1-2H,3H2 .Chemical Reactions Analysis
Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .Physical And Chemical Properties Analysis
5-(Chloromethyl)isoxazole appears as a white to tan powder or crystals . Its melting point ranges from 95.8 to 100.5 degrees Celsius .Scientific Research Applications
Tautomerism and Basicity Studies
5-(Chloromethyl)isoxazole and its derivatives have been studied for their tautomerism. Boulton and Katritzky (1961) investigated 5-hydroxyisoxazoles and isoxazol-5-ones, focusing on their tautomeric forms and basicity. They found that certain isoxazoles exist as mixtures of the CH and NH forms, with the proportion depending on the solvent's polarity (Boulton & Katritzky, 1961).
Synthesis of Isoxazole Building Blocks
The synthesis of 5-(Fluoroalkyl)isoxazole, which includes 5-(chloromethyl)isoxazole derivatives, was studied by Chalyk et al. (2019). They developed one-pot metal-free cycloaddition reactions for preparing these compounds, highlighting their utility in organic synthesis (Chalyk et al., 2019).
Role in Organic Synthesis
Isoxazol-5-ones, a category including 5-(chloromethyl)isoxazole, are important in organic synthesis. Da Silva et al. (2018) reviewed their applications, focusing on their properties and reactivity. These compounds are used as versatile building blocks for creating functionally dense molecules (Da Silva et al., 2018).
Asymmetric Isoxazole Annulation
The asymmetric annulation involving 4-chloromethyl-3,5-dimethylisoxazole was explored by Marron et al. (1988). They demonstrated the production of isoxazolylaldehyde, confirming its structure and contributing to the field of asymmetric synthesis (Marron et al., 1988).
Development of β-Alkylated γ-Functionalized Ketones
Macchia et al. (2022) studied the synthesis of β-alkylated γ-functionalized ketones using arylideneisoxazol-5-ones, including (chloromethyl)sulfonyl benzenes. This research contributes to the advancement of novel ketones with diverse functional groups (Macchia et al., 2022).
Synthesis of Novel Comenic Acid Derivatives
Kletskov et al. (2018) explored the synthesis of novel comenic acid derivatives containing isoxazole and isothiazole moieties, including 3-(chloromethyl)-5-phenylisoxazole. This research is significant in the development of new compounds with potential biological activity (Kletskov et al., 2018).
Isoxazoles as Insecticides
Yu et al. (2009) synthesized 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, evaluating their insecticidal activity. This highlights the potential use of isoxazole derivatives in agriculture (Yu et al., 2009).
Synthesis of Herbicidal Isoxazole Derivatives
Hamper et al. (1995) prepared 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, demonstrating significant herbicidal activity. Their study emphasizes the agricultural applications of isoxazole derivatives (Hamper et al., 1995).
Safety And Hazards
5-(Chloromethyl)isoxazole may cause skin irritation, allergic skin reaction, serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . In view of these drawbacks, it is always imperative to develop alternate metal-free synthetic routes .
properties
IUPAC Name |
5-(chloromethyl)-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO/c5-3-4-1-2-6-7-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCMYKGUHKUPCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397439 | |
Record name | 5-(Chloromethyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)isoxazole | |
CAS RN |
57777-33-0 | |
Record name | 5-(Chloromethyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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